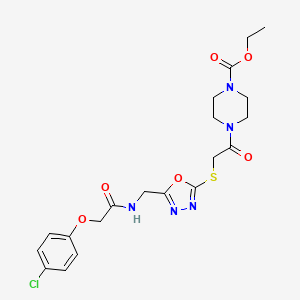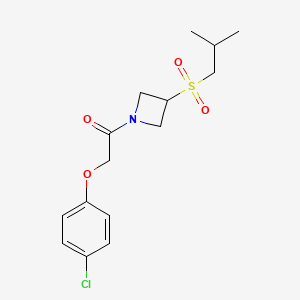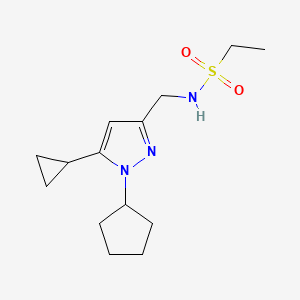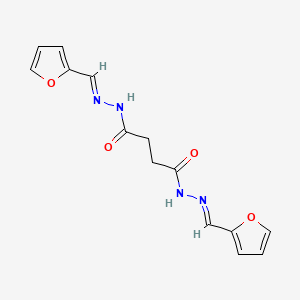![molecular formula C12H13N3O2 B3017214 Ethyl 3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate CAS No. 21025-47-8](/img/structure/B3017214.png)
Ethyl 3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related ethyl 2-cyano-3-alkoxypent-2-enoates has been achieved through Ru-mediated coupling reactions, indicating the potential for similar synthetic routes for Ethyl 3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate . Additionally, the synthesis of various substituted ethyl 2-cyano-3-amino propenoates has been reported, which involves different starting materials and catalysts, suggesting a variety of synthetic approaches that could be applicable 10.
Molecular Structure Analysis
X-ray crystallography has been used to determine the structure of several related compounds, revealing details such as bond lengths, angles, and the presence of isomers . For instance, the Z-isomer of a similar compound was found to have a three-dimensional supramolecular network stabilized by hydrogen bonds and π-π stacking interactions . These findings provide a basis for understanding the molecular structure of Ethyl 3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate.
Chemical Reactions Analysis
Applications De Recherche Scientifique
Molecular Interactions and Crystal Packing
- Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and similar compounds have been studied for their unique molecular interactions and crystal packing structures. These compounds exhibit rare N⋯π and O⋯π interactions and form complex hydrogen bonding patterns, contributing to the understanding of molecular assembly and crystal structure formation (Zhenfeng et al., 2011).
Non-Hydrogen Bonding Interactions
- An unusual non-hydrogen bonding interaction, specifically a C⋯π interaction, was discovered in derivatives of ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate. This discovery enhances the understanding of non-conventional molecular interactions, potentially influencing molecular design and synthesis (Zhenfeng et al., 2012).
Synthetic Applications
- Ethyl (2Z)-2-cyano-3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate and its analogs serve as intermediates in the synthesis of complex organic compounds. For instance, they are used in the synthesis of benzo[h]quinazolines and other heterocyclic systems, contributing to the development of new pharmaceuticals and materials (N. P. Grigoryan, 2018).
Novel Synthetic Pathways
- Studies have shown that ethyl (2Z)-2-cyano-3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate can undergo transformations with various nucleophiles, leading to new compounds and providing insights into novel synthetic pathways. This knowledge aids in the development of new synthetic methods for complex organic molecules (Masa-aki et al., 1982).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
ethyl (E)-3-(2-aminoanilino)-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)9(7-13)8-15-11-6-4-3-5-10(11)14/h3-6,8,15H,2,14H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJXPESTPINVSW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC=CC=C1N)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B3017132.png)



![2-[(3-nitrobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B3017138.png)
![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B3017139.png)



![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3017147.png)


![2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetonitrile](/img/structure/B3017153.png)